2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
Description
Chemical Identity and Classification
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline is a polyhalogenated quinoline derivative with the molecular formula C₁₁H₈BrCl₂N and a molecular weight of 305.00 g/mol . Its CAS registry number is 948294-53-9 , and it belongs to the class of halogenated heterocyclic compounds . The IUPAC name reflects its substitution pattern: a quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with chlorine atoms at positions 2 and 3 (the latter as part of a 2-chloroethyl group) and a bromine atom at position 7.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 948294-53-9 |
| Molecular Formula | C₁₁H₈BrCl₂N |
| Molecular Weight | 305.00 g/mol |
| IUPAC Name | This compound |
| Classification | Halogenated quinoline derivative |
Historical Context in Halogenated Quinoline Research
Halogenated quinolines have been studied since the early 20th century, with early interest in their antimalarial properties (e.g., chloroquine). The introduction of multiple halogen atoms, as seen in this compound, emerged more recently as a strategy to enhance bioactivity and metabolic stability. Research in the 2010s highlighted the role of halogenation in improving antibacterial and anticancer activities, particularly against drug-resistant strains. This compound exemplifies the shift toward multi-halogenated scaffolds to optimize electronic and steric properties for targeted applications.
Structural Characteristics and Nomenclature
The compound’s structure features:
- A quinoline core (positions 1–8).
- Chlorine at position 2.
- A 2-chloroethyl group (-CH₂CH₂Cl) at position 3.
- Bromine at position 7.
Substituent Effects on Reactivity:
| Position | Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| 2 | Cl | -I, +M (weak) | Directs electrophilic substitution |
| 3 | -CH₂CH₂Cl | Steric hindrance | Modulates ring planarity |
| 7 | Br | -I, +M | Enhances halogen bonding |
The numbering follows IUPAC rules, starting at the pyridine nitrogen. The 2-chloroethyl group introduces conformational flexibility, enabling interactions with hydrophobic biological targets.
Significance in Heterocyclic Chemistry Research
This compound is a model for studying regioselective halogenation and structure-activity relationships (SAR) in drug discovery. Key research areas include:
- Synthetic Methodologies : Metal-free C–H halogenation techniques, such as those using trihaloisocyanuric acid, enable precise functionalization at the C5 position of quinoline derivatives.
- Biological Applications : Halogenated quinolines exhibit potent antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MRSE) by disrupting metal homeostasis in bacterial cells.
- Material Science : The electron-withdrawing effects of halogens enhance stability in photovoltaic and catalytic applications.
Comparative Halogenation Strategies:
This compound’s unique substitution pattern underscores its utility in advancing heterocyclic chemistry, particularly in developing next-generation antimicrobial agents.
Properties
IUPAC Name |
7-bromo-2-chloro-3-(2-chloroethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2N/c12-9-2-1-7-5-8(3-4-13)11(14)15-10(7)6-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUVRBDXXAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588948 | |
| Record name | 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-53-9 | |
| Record name | 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948294-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with 2-chloroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and bromo substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives with hydrogenated substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities , particularly in the following areas:
- Anticancer Activity : Studies have shown that 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated the ability to inhibit proliferation and induce apoptosis in MCF-7 breast cancer cells. The mechanism is thought to involve enzyme inhibition and modulation of signaling pathways critical for cell survival .
- Antimicrobial Properties : Preliminary research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition at concentrations ranging from 10 to 30 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing other compounds. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the chloroethyl group enables nucleophilic substitution, leading to the formation of diverse derivatives.
- Formation of Heterocycles : The compound can be used to construct fused or binary quinoline-cord heterocyclic systems, enhancing the structural diversity of synthesized molecules .
Case Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| T47D | 25 | Enzyme inhibition |
The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways, making it a candidate for further development in cancer therapy .
Case Study on Antimicrobial Properties
An investigation into the antimicrobial effects revealed that this compound effectively inhibited growth in various bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics due to its broad-spectrum activity against pathogens including Escherichia coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline involves its interaction with specific molecular targets. The chloro and bromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues, their substituents, and properties are summarized below:
Substituent Position and Reactivity:
- Bromine vs. Methoxy Groups: The bromine atom in 7-bromoquinoline derivatives increases molecular weight and lipophilicity (logP ~2.5–3.0) compared to methoxy-substituted analogues (logP ~1.8–2.2). This enhances membrane permeability but may reduce aqueous solubility .
Physicochemical Properties
| Property | This compound | 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline |
|---|---|---|
| Molecular Weight | 328.02 g/mol | 256.72 g/mol |
| logP (Octanol/Water) | ~3.1 (estimated) | ~1.9 (estimated) |
| Solubility | Low in water; soluble in DMSO, ethanol | Moderate in polar solvents |
| Stability | Sensitive to hydrolysis (chloroethyl group) | More stable under acidic conditions |
Biological Activity
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline is a quinoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that this compound showed notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in vitro using RAW 264.7 macrophages. The compound inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a marker of inflammation. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) expression.
Anticancer Activity
In recent studies, the anticancer potential of this compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that this compound exhibited cytotoxic effects with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The findings indicated that the compound's structural features contributed significantly to its antimicrobial potency, suggesting further optimization could yield even more effective agents .
- Anti-inflammatory Mechanisms : Another study highlighted the anti-inflammatory mechanisms through which this compound operates, emphasizing its role in inhibiting key inflammatory mediators such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
- Anticancer Activity Assessment : Research assessing the anticancer activity focused on the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming that treatment with the compound led to significant cell death in MCF-7 cells .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-(2-chloroethyl)-7-bromoquinoline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via substitution reactions on a quinoline scaffold. For example:
- Start with 7-bromoquinoline derivatives (e.g., 7-bromo-2-chloroquinoline) and introduce the 2-chloroethyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Optimize temperature (80–120°C) and solvent (e.g., dichloromethane or DMF) to balance reactivity and stability of intermediates. Yields typically range from 40–65%, with purity verified via HPLC (>95%) .
Table 1: Synthesis Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| AlCl₃/DCM, 80°C | 45 | 92 | |
| FeCl₃/EtOH, 100°C | 52 | 95 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine at C2, bromine at C7) via chemical shifts and coupling constants. The 2-chloroethyl group shows characteristic splitting in ¹H NMR (δ 3.5–4.0 ppm) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., distinguishing C3 vs. C4 substitution) using single-crystal analysis. A related structure, 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, was resolved with C–Cl bond lengths of 1.73 Å .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (expected [M+H]⁺: ~329.94 Da) .
Advanced Research Questions
Q. What mechanistic insights explain the antitumor activity of this compound derivatives?
Methodological Answer: Studies on structurally similar quinoline derivatives reveal:
- Cell Cycle Arrest: Induction of G2/M phase arrest in cancer cells via inhibition of tubulin polymerization (IC₅₀: 1.2–3.8 µM in HeLa cells) .
- Apoptotic Pathways: Activation of caspase-3/7 and PARP cleavage, confirmed via Western blotting and flow cytometry with Annexin V staining .
- DNA Interaction: Electrophilic chloroethyl groups may alkylate DNA, as evidenced by comet assay and γ-H2AX foci formation (indicative of double-strand breaks) .
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 2.1 | G2/M arrest, apoptosis | |
| MCF-7 | 3.5 | DNA alkylation |
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer: Systematic modifications and bioactivity assays are critical:
- Substitution at C3: Replace 2-chloroethyl with benzimidazole (e.g., 3-(1H-benzo[d]imidazol-2-yl) groups) to enhance π-π stacking with target proteins, improving IC₅₀ by 2–3 fold .
- Halogen Variation: Substitute bromine at C7 with iodine to increase lipophilicity and membrane permeability (log P increases from 2.8 to 3.5) .
- Scaffold Hybridization: Fuse quinoline with thiophene or pyridine rings to modulate electron density and binding affinity .
Experimental Design Tip: Use molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin or DNA topoisomerases before synthesis .
Q. What analytical strategies resolve contradictions in reported bioactivity data for halogenated quinolines?
Methodological Answer: Address variability through:
- Standardized Assays: Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays) to minimize methodological bias .
- Metabolic Stability Tests: Evaluate cytochrome P450-mediated degradation (e.g., CYP3A4/2D6) using liver microsomes, as instability may explain divergent in vitro vs. in vivo results .
- Batch-to-Batch Purity Analysis: Ensure >98% purity via LC-MS to exclude confounding effects from impurities .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
